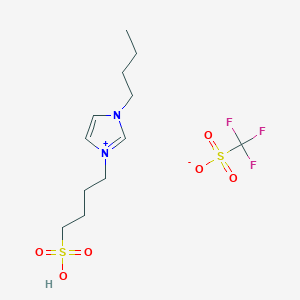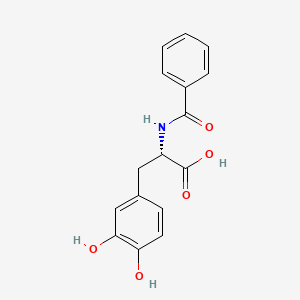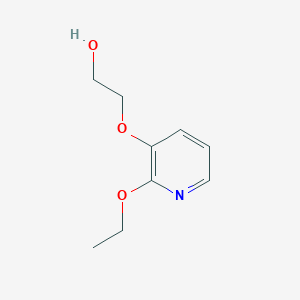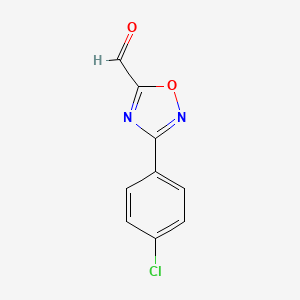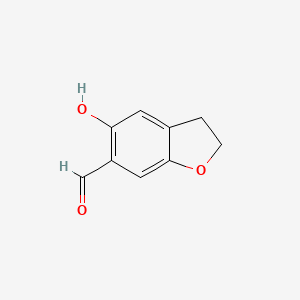
5-Hidroxi-2,3-dihidrobenzofurano-6-carbaldehído
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mecanismo De Acción
Target of Action
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, a benzofuran derivative, has been found to have strong biological activities Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally improved by modifications to the benzofuran core .
Result of Action
Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes. Additionally, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS) that can influence cellular redox states .
Cellular Effects
The effects of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can modulate the activity of the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. This compound also affects mitochondrial function, potentially leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been observed to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. Beyond this range, adverse effects become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. The compound’s localization and accumulation within cells can be influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is crucial for its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound may undergo post-translational modifications, such as phosphorylation and acetylation, which can direct it to specific cellular compartments. These targeting signals are essential for the compound’s precise localization and subsequent biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxy-2,3-dihydrobenzofuran-6-carboxylic acid.
Reduction: 5-Hydroxy-2,3-dihydrobenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzofuran: Known for its anti-inflammatory and anti-cancer properties.
5-Nitrobenzofuran: Studied for its antibacterial and antifungal activities.
6-Methoxybenzofuran: Investigated for its potential as an anti-tumor agent.
Uniqueness
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which contribute to its diverse reactivity and potential biological activities. This combination of functional groups is less common in other benzofuran derivatives, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJCYCHRQDSXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543933 | |
| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99385-88-3 | |
| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
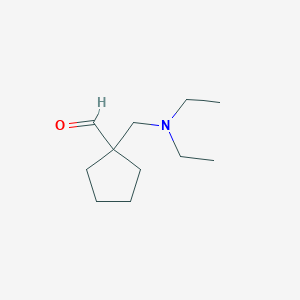
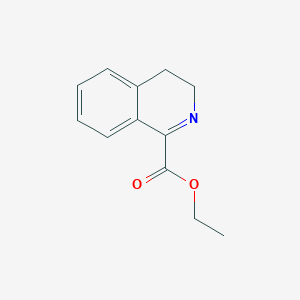
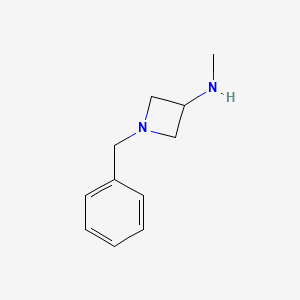
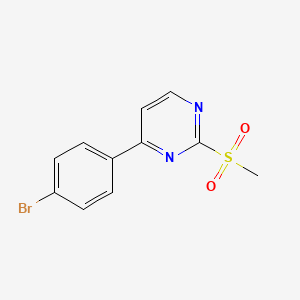
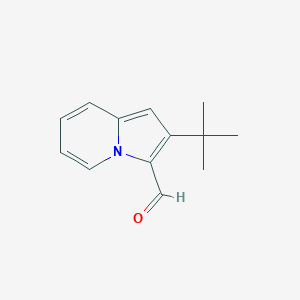
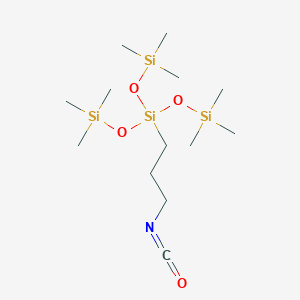
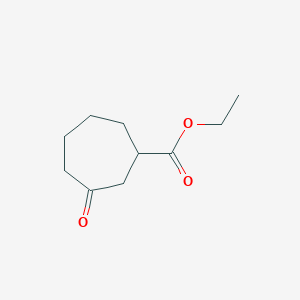
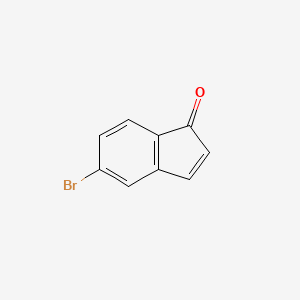
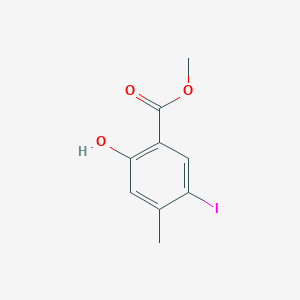
![Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-](/img/structure/B1611036.png)
